![molecular formula C6H9IO2 B13586323 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-2,5-dioxabicyclo[221]heptane is a chemical compound with the molecular formula C7H11IO It is a derivative of 7-oxabicyclo[221]heptane, a bicyclic structure that is often used in various chemical reactions due to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane typically involves the iodoetherification of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the reaction of 7-oxabicyclo[2.2.1]heptane with N-iodosuccinimide (NIS) in acetonitrile. This reaction proceeds under mild conditions and results in the formation of the desired iodomethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under specific conditions, leading to the formation of linear or other cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce iodinated alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or diagnostic agents.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves its reactivity as an electrophile due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new chemical bonds. The bicyclic structure also imparts strain, which can influence the reactivity and stability of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar in structure but contains a bromine atom instead of iodine.
7-Oxabicyclo[2.2.1]heptane: The parent compound without the iodomethyl group.
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane: A closely related compound with slight structural variations.
Uniqueness
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is unique due to the presence of both the iodomethyl group and the bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C6H9IO2 |
|---|---|
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9IO2/c7-3-6-1-5(2-9-6)8-4-6/h5H,1-4H2 |
InChI-Schlüssel |
QSRYJMRMNKOEJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC1(CO2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


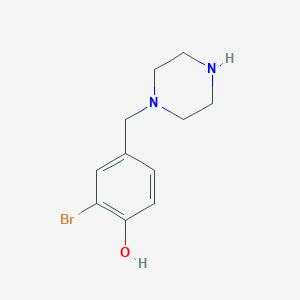
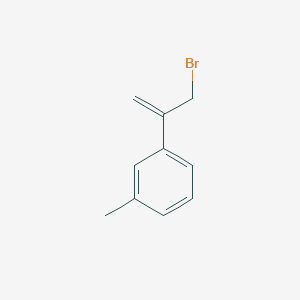


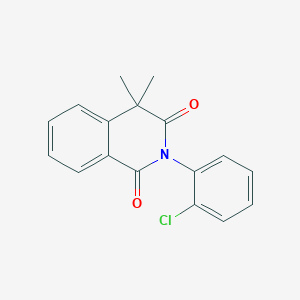
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

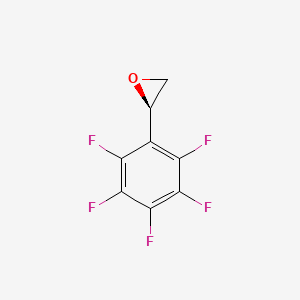
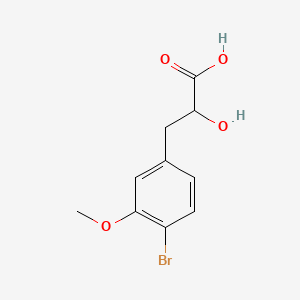
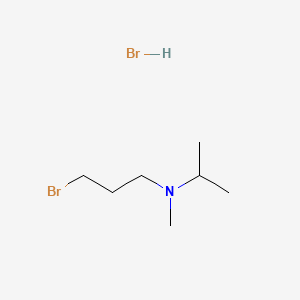

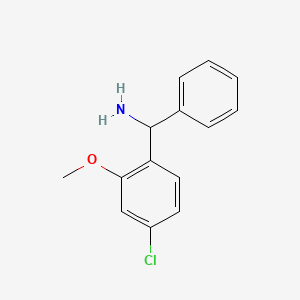
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
